

An In-depth Technical Guide to 1-Chloro-4-methylhexane

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Compound of Interest

Compound Name: 1-Chloro-4-methylhexane

Cat. No.: B8703372

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This technical guide provides a comprehensive overview of **1-Chloro-4-methylhexane**, including its chemical identity, computed properties, and general methodologies for its synthesis and reactions. Due to the limited availability of specific experimental data for this compound in public databases, this guide focuses on established principles and protocols for analogous chemical transformations.

Chemical Identification

- IUPAC Name: **1-chloro-4-methylhexane**[\[1\]](#)
- CAS Number: 86646-45-9[\[1\]](#)
- Molecular Formula: $C_7H_{15}Cl$ [\[1\]](#)
- Chemical Class: Haloalkane (Chloroalkane)
- Structure: A linear hexane chain with a chlorine atom substituted at the first carbon and a methyl group at the fourth carbon.

Physicochemical Properties

Experimentally determined physicochemical data for **1-Chloro-4-methylhexane** is not readily available in the cited literature. The following table summarizes computed properties from the

PubChem database, which are valuable for estimation and modeling purposes.

Property	Value	Source
Molecular Weight	134.65 g/mol	PubChem[1]
Monoisotopic Mass	134.0862282 Da	PubChem[1]
XLogP3 (Lipophilicity)	3.4	PubChem[1]
Topological Polar Surface Area	0 Å ²	PubChem[1]
Heavy Atom Count	8	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Complexity	43.7	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]

Synthesis Protocols

Detailed experimental protocols for the synthesis of **1-Chloro-4-methylhexane** are not available in the surveyed literature. However, two general and reliable methods for the preparation of primary alkyl chlorides are presented below. These can be adapted for the synthesis of the target compound from suitable precursors.

Method 1: Chlorination of 4-methyl-1-hexanol using Thionyl Chloride (SOCl₂)

This is often the preferred laboratory method for converting primary alcohols to alkyl chlorides due to the clean reaction byproducts (SO₂ and HCl as gases). The reaction typically proceeds via an S_N2 mechanism, resulting in an inversion of stereochemistry if the starting alcohol is chiral at the carbinol center.[2]

Experimental Protocol:

- Preparation: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 4-methyl-1-hexanol.

- **Reaction:** Cool the flask in an ice bath. Slowly add thionyl chloride (SOCl_2) dropwise with stirring. The molar ratio of thionyl chloride to alcohol is typically around 1.1 to 1.5.
- **Reflux:** After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
- **Work-up:** Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water to quench any unreacted thionyl chloride.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- **Washing:** Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude **1-Chloro-4-methylhexane** can be purified by distillation.

Method 2: Free-Radical Chlorination of 4-methylhexane

This method involves the reaction of an alkane with chlorine gas, initiated by UV light or heat. [3][4] However, this method is generally less selective and can lead to a mixture of chlorinated isomers (1-chloro-, 2-chloro-, 3-chloro-) as well as polychlorinated products.[3][4] The selectivity can be influenced by the relative reactivity of primary, secondary, and tertiary C-H bonds.

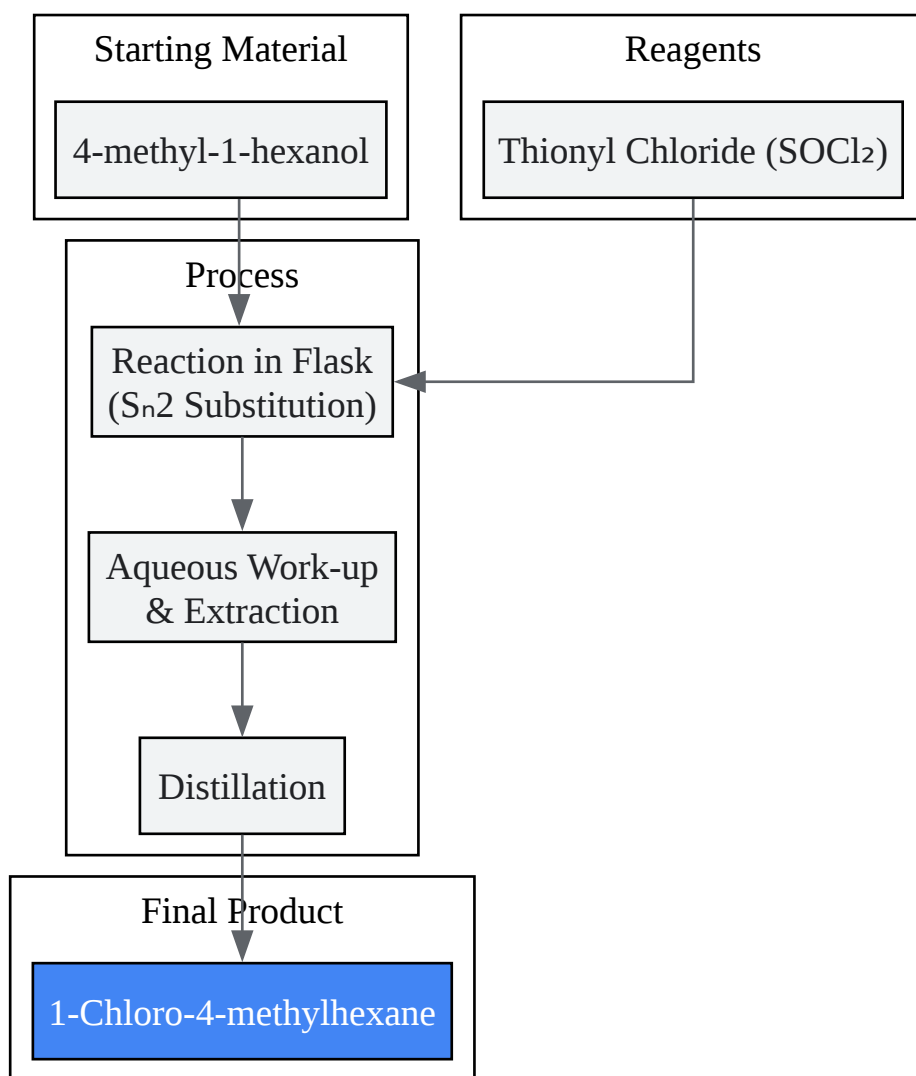
Experimental Protocol:

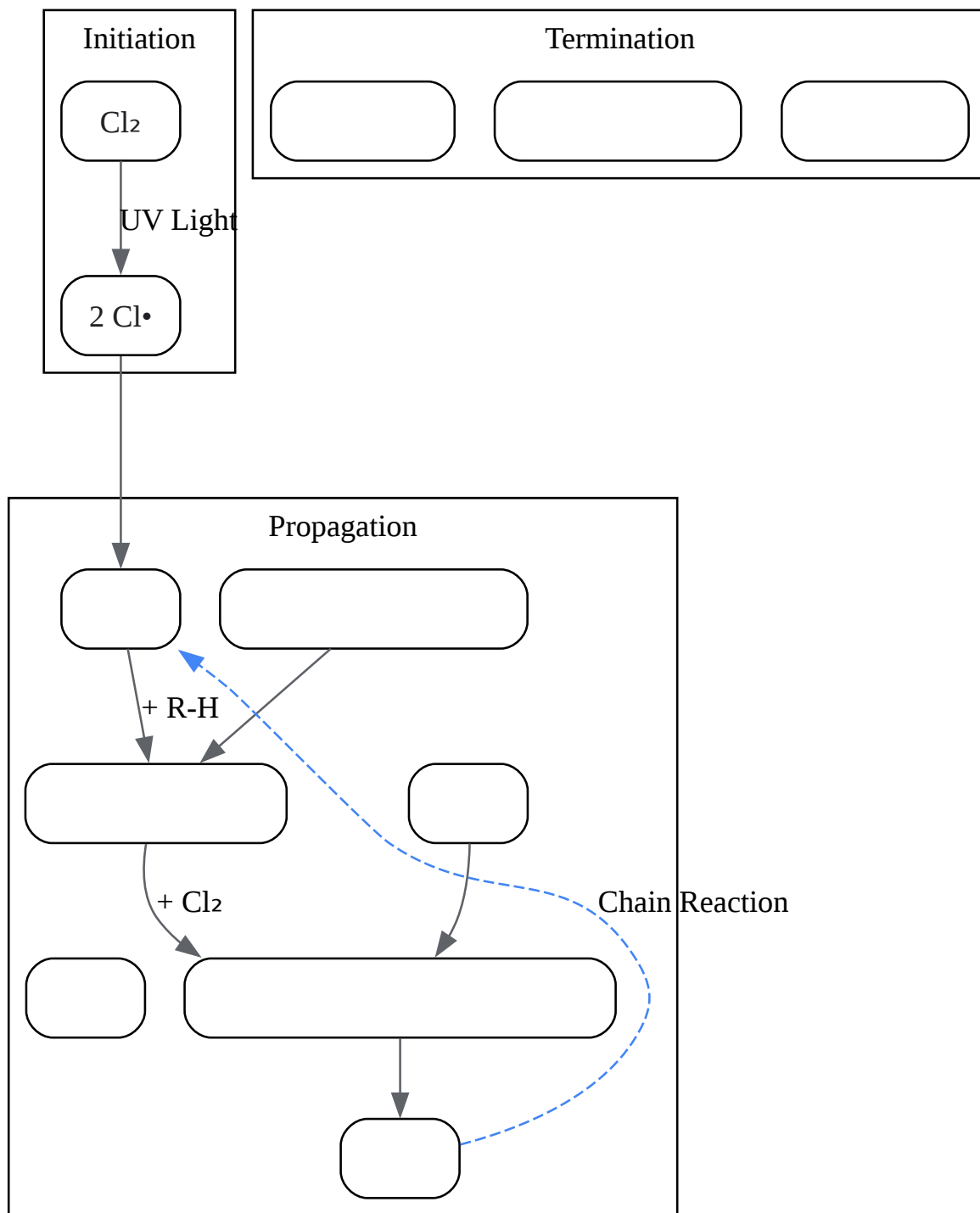
- **Setup:** Place 4-methylhexane in a reaction vessel equipped with a gas inlet, a reflux condenser, and a UV lamp.
- **Initiation:** While irradiating the alkane with UV light, bubble chlorine gas (Cl_2) through the liquid at a controlled rate. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

- **Monitoring:** The reaction progress can be monitored by gas chromatography (GC) to determine the ratio of products.
- **Termination:** Once the desired conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp.
- **Work-up:** Bubble an inert gas (e.g., nitrogen) through the reaction mixture to remove excess dissolved chlorine and HCl. Wash the organic mixture with a dilute solution of sodium bicarbonate and then with water.
- **Drying and Purification:** Dry the organic layer over an anhydrous drying agent. The mixture of isomers can then be separated by fractional distillation.

Visualizations

Synthesis Workflow from 4-methyl-1-hexanol





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